molecular formula C6H16N2 B1330144 1-Dimethylamino-2-methyl-2-aminopropane CAS No. 89379-40-8

1-Dimethylamino-2-methyl-2-aminopropane

Cat. No.: B1330144
CAS No.: 89379-40-8
M. Wt: 116.2 g/mol
InChI Key: IRNAEDHJBNPCEZ-UHFFFAOYSA-N
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Description

Significance of Aliphatic Diamines in Synthetic Chemistry

Aliphatic diamines, which lack aromatic rings in their core structure, are of paramount importance in synthetic chemistry. They serve as versatile monomers for the production of polyamides, polyimides, and polyureas. escholarship.org Beyond their role in polymer science, aliphatic diamines are crucial as ligands in coordination chemistry, where they can bind to metal centers to form stable complexes. These metal-diamine complexes have shown significant utility as catalysts in a variety of organic transformations, including asymmetric synthesis, where the chirality of the diamine ligand can be used to control the stereochemical outcome of a reaction. nih.govacs.org

Vicinal diamines, where the two amino groups are attached to adjacent carbon atoms, are a particularly important subclass. This structural motif is found in numerous biologically active compounds and is a key building block for the synthesis of various heterocyclic compounds. acs.orgresearchgate.net The development of catalytic methods for the asymmetric synthesis of 1,2-diamines is an area of intense research, with applications in the preparation of chiral auxiliaries, ligands, and organocatalysts. google.com

Structural Characteristics of 1-Dimethylamino-2-methyl-2-aminopropane

This compound, also known by its IUPAC name 1-N,1-N,2-trimethylpropane-1,2-diamine, is a vicinal diamine with a unique substitution pattern. google.com Its structure features a tertiary amine (dimethylamino group) and a primary amine on adjacent carbons. Furthermore, the carbon atom bearing the primary amine is a quaternary center, substituted with two methyl groups. This substitution imparts significant steric hindrance around the primary amine group.

The presence of both a primary and a tertiary amine within the same molecule makes it a multifunctional compound with distinct reactive sites. The tertiary amine can act as a base or a coordinating site, while the primary amine offers a site for further functionalization through reactions such as alkylation, acylation, or condensation. The steric bulk provided by the gem-dimethyl group is expected to influence its reactivity and the stereochemistry of its coordination complexes. acs.org

Below is a table summarizing some of the key chemical properties of this compound.

PropertyValue
CAS Number 89379-40-8
Molecular Formula C6H16N2
Molecular Weight 116.20 g/mol
IUPAC Name 1-N,1-N,2-trimethylpropane-1,2-diamine
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Note: The data in this table is computationally derived. google.com

Overview of Research Trajectories for Multifunctional Amines

Multifunctional amines, and particularly diamines with different substitution patterns, are at the forefront of several research trajectories in chemical science. The distinct reactivity of each amine group allows for selective transformations, making them valuable synthons in multi-step organic synthesis. elsevierpure.com

One significant area of research is the development of multifunctional catalysts. By incorporating different functional groups, a single molecule can be designed to catalyze multiple steps in a reaction sequence or to operate through cooperative catalytic cycles. escholarship.org For example, a diamine could be functionalized to contain both a binding site for a metal catalyst and a separate organocatalytic moiety.

Furthermore, the study of sterically hindered amines is a growing field. The steric bulk can be exploited to control the selectivity of reactions, stabilize reactive intermediates, or create frustrated Lewis pairs, which have unique reactivity for the activation of small molecules. acs.org Given the structural features of this compound, it represents an interesting candidate for exploration in these emerging areas. While specific research applications for this particular compound are not yet widely documented in peer-reviewed literature, its vicinal diamine structure, coupled with significant steric hindrance, suggests potential utility as a specialized ligand in catalysis or as a unique building block in the synthesis of complex organic molecules. nih.govacs.org Future research could focus on its coordination chemistry with various transition metals and the catalytic activity of the resulting complexes, as well as its application in the synthesis of novel polymers and biologically active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,1-N,2-trimethylpropane-1,2-diamine
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InChI

InChI=1S/C6H16N2/c1-6(2,7)5-8(3)4/h5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNAEDHJBNPCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280633
Record name N~1~,N~1~,2-Trimethylpropane-1,2-diamine
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89379-40-8
Record name 89379-40-8
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Record name N~1~,N~1~,2-Trimethylpropane-1,2-diamine
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Record name (2-amino-2-methylpropyl)dimethylamine
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Synthetic Methodologies for 1 Dimethylamino 2 Methyl 2 Aminopropane and Analogues

Historical and Pioneering Synthetic Approaches to Diamine Structures

The synthesis of diamine structures has been a subject of chemical investigation since the mid-20th century, driven by their utility as building blocks in coordination chemistry and polymer science. guidechem.com Early and pioneering methods for preparing simple diamines often relied on fundamental organic reactions that, while foundational, were frequently hampered by issues of selectivity and yield.

One of the earliest approaches involved the direct alkylation of ammonia (B1221849) or primary amines with dihaloalkanes. guidechem.com However, this method notoriously suffers from over-alkylation, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, which necessitates challenging purification steps.

Another classical method is the reduction of dinitriles. For linear diamines, this has been a viable industrial route, such as the hydrogenation of adiponitrile (B1665535) to hexamethylenediamine. For branched structures like the backbone of 1-Dimethylamino-2-methyl-2-aminopropane, the synthesis of the corresponding dinitrile precursor is more complex.

The Hofmann rearrangement of diamides and the Curtius or Schmidt rearrangements of corresponding dicarboxylic acid derivatives have also been employed. These routes, while effective for certain structures, involve multiple steps and the use of potentially hazardous reagents like azides. For N-alkylated amines, the Eschweiler-Clarke reaction, using formic acid and formaldehyde (B43269), represents a historical method for the methylation of primary and secondary amines, a key transformation for installing the dimethylamino group. google.com Early preparations of N,N-dialkylamino alcohols, precursors to diamines, also involved hydrogenation of an amino alcohol in the presence of an aldehyde over catalysts like Raney nickel. google.com

Contemporary and Optimized Synthetic Pathways

Modern organic synthesis has introduced more sophisticated and efficient methods for constructing complex diamines. These pathways offer greater control over selectivity, yield, and, where applicable, stereochemistry.

Reductive amination is a powerful and widely used method for forming C-N bonds and is central to the synthesis of this compound and its analogues. This reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A highly relevant example is the direct, one-pot synthesis of 2-methyl-1,2-propanediamine, a direct precursor to the target compound, via the reductive amination of 2-amino-2-methyl-1-propanol (B13486) (AMP) with ammonia. researchgate.net This process is efficiently catalyzed by Raney Nickel, demonstrating a direct conversion of an amino alcohol to a vicinal diamine. researchgate.net The reaction proceeds under elevated temperature and hydrogen pressure, and its efficiency is highly dependent on reaction parameters. researchgate.net

ParameterConditionAMP Conversion (%)MPDA Selectivity (%)Reference
CatalystRaney Ni45.688.3 researchgate.net
Temperature185°C45.688.3 researchgate.net
H₂ PressureOptimized-- researchgate.net
Stirring SpeedOptimized-- researchgate.net
Table 1: Optimized Reaction Conditions for the Synthesis of 2-Methyl-1,2-propanediamine (MPDA) from 2-Amino-2-methyl-1-propanol (AMP) via Reductive Amination. researchgate.net

Furthermore, the dimethylamino moiety of the target molecule can be introduced via reductive amination. The synthesis of 2-dimethylamino-2-methyl-1-propanol is achieved by reacting 2-amino-2-methyl-1-propanol with formaldehyde. google.com This reaction represents a reductive N-methylation, where formaldehyde serves as the carbon source for the methyl groups.

Alkylation of amine precursors is a direct method for introducing the N,N-dimethyl groups. While direct alkylation with agents like methyl iodide can lead to overalkylation, more controlled methods are effective. The reaction of a primary amino alcohol, such as 2-amino-2-methyl-1-propanol, with formaldehyde in the absence of an external reductant but under heating can produce the N,N-dimethylated product, 2-dimethylamino-2-methyl-1-propanol. google.com In this process, formaldehyde acts as both the alkylating agent and the reducing agent in a reaction akin to the Eschweiler-Clarke reaction.

Once a diamine precursor like 2-methyl-1,2-propanediamine is synthesized, selective N,N-dimethylation of the less sterically hindered primary amine at the C1 position can be achieved using formaldehyde and a reducing agent like sodium borohydride (B1222165) or formic acid. The steric bulk of the tertiary carbon at the C2 position would direct the methylation to the more accessible C1 amino group.

One such conceptual pathway is:

Preparation of an Amino Halide Intermediate: Starting from 1-dimethylamino-2-propanol (B140979), the hydroxyl group can be converted into a good leaving group, such as a chloride, by reacting it with thionyl chloride to form 1-dimethylamino-2-chloropropane hydrochloride. google.com

Nucleophilic Substitution: The resulting chloro-intermediate can then undergo nucleophilic substitution. While not directly applied to a 2-methylpropane backbone in the cited literature, this strategy is common. For the target compound, an analogous intermediate, 1-dimethylamino-2-methyl-2-chloropropane, could be reacted with ammonia or a protected amine equivalent (e.g., sodium azide (B81097) followed by reduction) to install the second amino group at the tertiary carbon center.

This approach breaks the synthesis down into the formation of a C-N bond for the dimethylamino group and a subsequent C-N bond formation for the primary amino group, characteristic of a multi-step synthesis.

While this compound itself is achiral, the synthesis of chiral vicinal diamine analogues is a significant area of modern organic chemistry. These methods allow for the precise control of stereochemistry, which is crucial for applications in asymmetric catalysis and pharmaceuticals.

Several powerful strategies have been developed:

Asymmetric Lithiation-Substitution: Chiral 1,2-diamines can be synthesized with high optical purity by the asymmetric deprotonation of an N-Boc protected imidazolidine (B613845) using a chiral ligand like (-)-sparteine, followed by quenching with an electrophile. Subsequent hydrolysis of the imidazolidine yields the chiral diamine.

Catalytic Asymmetric Diamination: Palladium-catalyzed asymmetric 1,2-diamination of 1,3-dienes using dialkylureas can produce chiral cyclic diamine precursors with excellent enantioselectivity.

Ring-Opening of Aziridines: The enantioselective aminolysis of N-tosylaziridines, catalyzed by a silver(I)/chiral diphosphine complex, provides a practical route to chiral vicinal diamine derivatives. This method can be applied through either kinetic resolution of racemic aziridines or asymmetric desymmetrization of meso-aziridines.

These advanced methods highlight the capability to install stereocenters with high fidelity in vicinal diamine structures, a principle that could be applied to analogues of this compound bearing different substituents at the C2 position.

Precursor Chemistry and Intermediate Transformations in Diamine Synthesis

The choice of precursors and the management of intermediate transformations are critical for the successful synthesis of this compound and its analogues. The sterically hindered neopentyl-like backbone of this molecule dictates the most viable starting materials and reaction pathways.

2-Amino-2-methyl-1-propanol (AMP) is a highly versatile and key precursor. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for selective transformations at either functional group.

Transformation to a Diamine: As discussed, AMP can be directly converted to 2-methyl-1,2-propanediamine via reductive amination with ammonia over a Raney Ni catalyst. researchgate.net

Transformation to a Dimethylamino Alcohol: AMP can be N,N-dimethylated using formaldehyde to yield 2-dimethylamino-2-methyl-1-propanol, a precursor where one of the target functional groups is already installed. google.com

Oxidation to an Amino Aldehyde: The OH-initiated oxidation of AMP leads to the formation of 2-amino-2-methylpropanal (B8471781) as a major product, which could serve as an intermediate for subsequent reductive amination to introduce a different amine at the C1 position. nih.govacs.org

Another important class of precursors are diols. For instance, the analogue 1,2-Diamino-2-methylpropane can be prepared from 2-methylpropane-1,2-diol through processes like catalytic amination. guidechem.com

The conversion of hydroxyl groups to halides creates valuable intermediates for nucleophilic substitution. The reaction of 1-dimethylamino-2-propanol with thionyl chloride to produce 1-dimethylamino-2-chloropropane is an example of creating an activated intermediate ready for the introduction of a second nitrogen functionality. google.com

PrecursorKey Intermediate / TransformationProduct / AnalogueReference
2-Amino-2-methyl-1-propanolReductive amination with NH₃2-Methyl-1,2-propanediamine researchgate.net
2-Amino-2-methyl-1-propanolReductive methylation with HCHO2-Dimethylamino-2-methyl-1-propanol google.com
2-Amino-2-methyl-1-propanolOH-initiated oxidation2-Amino-2-methylpropanal nih.govacs.org
2-Methylpropane-1,2-diolAlkylation of ammonia1,2-Diamino-2-methylpropane guidechem.com
1-Dimethylamino-2-propanolReaction with thionyl chloride1-Dimethylamino-2-chloropropane google.com
Table 2: Key Precursors and Their Transformations in the Synthesis of Diamine Analogues.

Synthesis of Ketone Precursors (e.g., 1-(Dimethylamino)-2-methylpentan-3-one)

The synthesis of α-aminoketones serves as a crucial initial step in one of the primary pathways to this compound and its analogues. A key precursor for the target molecule is 1-(dimethylamino)-2-methylpropan-2-one. While direct synthesis of this specific ketone can be challenging, a common strategy involves the oxidation of the corresponding amino alcohol, 1-(dimethylamino)-2-methylpropan-2-ol. This alcohol can be synthesized through the reaction of 2,2-dimethyloxirane (B32121) with dimethylamine (B145610). Subsequent oxidation of the tertiary alcohol to the ketone can be achieved using various oxidizing agents, although this step can be complicated by the presence of the tertiary amine.

A more extensively documented analogous ketone precursor is 1-(dimethylamino)-2-methylpentan-3-one. A well-established method for its synthesis involves a Grignard reaction. This approach utilizes the reaction of a suitable Grignard reagent with an α-amino acid derivative. For instance, the reaction of ethylmagnesium bromide with N,N-dimethylalanine ethyl ester can yield the desired ketone.

Another versatile method for the synthesis of α-aminoketones is the Dakin-West reaction, which involves the reaction of an α-amino acid with an acid anhydride (B1165640) in the presence of a base, typically pyridine. This method provides a straightforward route to various α-acetamido ketones, which can then be deprotected and N-alkylated to yield the desired dimethylamino ketone precursors.

PrecursorSynthetic MethodKey Reagents
1-(Dimethylamino)-2-methylpropan-2-oneOxidation of alcohol1-(Dimethylamino)-2-methylpropan-2-ol, Oxidizing agent
1-(Dimethylamino)-2-methylpentan-3-oneGrignard ReactionN,N-dimethylalanine ethyl ester, Ethylmagnesium bromide
α-Acetamido ketonesDakin-West Reactionα-Amino acid, Acetic anhydride, Pyridine

Reductions of Carbonyl and Imine Intermediates

Reductive amination stands as a cornerstone in the synthesis of amines and is a highly effective method for converting ketone precursors into the target diamine, this compound. This process typically involves a two-step sequence within a single reaction vessel. First, the ketone, such as 1-(dimethylamino)-2-methylpropan-2-one, reacts with ammonia or a primary amine to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding amine.

The choice of reducing agent is critical for the success of the reductive amination. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). For the synthesis of primary amines from ketones and ammonia, a combination of titanium(IV) isopropoxide and sodium borohydride has been shown to be effective, minimizing the common issue of over-alkylation. Catalytic hydrogenation over metal catalysts such as nickel, platinum, or palladium is another powerful method for the reduction of the imine intermediate.

The general reaction scheme for the reductive amination of an amino ketone with ammonia is as follows:

R-C(=O)-CH(CH₃)-N(CH₃)₂ + NH₃ ⇌ R-C(=NH)-CH(CH₃)-N(CH₃)₂ + H₂O

R-C(=NH)-CH(CH₃)-N(CH₃)₂ + [H] → R-CH(NH₂)-CH(CH₃)-N(CH₃)₂

Where [H] represents the reducing agent.

Ketone PrecursorAmine SourceReducing AgentProduct
1-(Dimethylamino)-2-methylpropan-2-oneAmmoniaNaBH₃CN or H₂/NiThis compound
1-(Dimethylamino)-2-methylpentan-3-oneAmmoniaH₂/Pd-C1-Dimethylamino-2-methyl-2-aminopentane
General α-aminoketonePrimary AmineNaBH(OAc)₃N-alkylated vicinal diamine

Halogenation and Subsequent Coupling Reactions

An alternative synthetic route to this compound and its analogues involves the initial preparation of a halogenated precursor, followed by a nucleophilic substitution reaction with an amine. This strategy hinges on the creation of a suitable electrophile that can be readily attacked by an amino group.

A potential precursor for this route is 3-dimethylamino-2-methyl-1-propyl chloride. This chloroamine can be synthesized from the corresponding amino alcohol, 3-dimethylamino-2-methyl-1-propanol, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂).

Once the halogenated precursor is obtained, the final step involves a coupling reaction with an amine. For the synthesis of this compound, this would involve the reaction of 3-dimethylamino-2-methyl-1-propyl chloride with ammonia. This nucleophilic substitution reaction, where the amino group displaces the chloride ion, directly forms the desired vicinal diamine. The reaction is typically carried out in a suitable solvent and may require elevated temperatures or the use of a base to neutralize the hydrogen chloride generated.

This methodology offers a versatile approach for creating a library of analogues by varying the nucleophilic amine used in the final coupling step. For example, using a primary or secondary amine instead of ammonia would lead to the corresponding N-substituted diamines.

Halogenated PrecursorAmineProduct
3-Dimethylamino-2-methyl-1-propyl chlorideAmmoniaThis compound
3-Dimethylamino-2-methyl-1-propyl chlorideMethylamineN,N,2-Trimethylpropane-1,2-diamine
General β-chloroaminePrimary/Secondary AmineN-substituted vicinal diamine

Reaction Mechanisms and Reactivity Profiles of 1 Dimethylamino 2 Methyl 2 Aminopropane Derivatives

Electronic and Steric Influences on Amine Reactivity

The chemical behavior of the amine centers in 1-Dimethylamino-2-methyl-2-aminopropane is a direct consequence of the electronic and steric effects exerted by their substituent groups. The primary amine is attached to a tertiary carbon, creating significant steric bulk, while the tertiary amine has two methyl groups.

Nucleophilicity, the ability of an atom to donate its lone pair of electrons to an electrophile, is a key aspect of amine chemistry. fiveable.me In this compound, both nitrogen atoms possess a lone pair of electrons, making them potential nucleophiles. However, their relative reactivity is governed by a combination of electronic and steric factors.

Generally, for amines, nucleophilicity is influenced by the availability of the lone pair and the steric hindrance around the nitrogen atom. fiveable.me While alkyl groups are electron-donating and should increase the electron density on nitrogen, thereby enhancing nucleophilicity, they also increase steric bulk. fiveable.memasterorganicchemistry.com This steric hindrance can impede the nitrogen's ability to approach and attack an electrophilic center. fiveable.memasterorganicchemistry.com

For this reason, the typical order of nucleophilicity for amines is primary > secondary > tertiary. fiveable.memasterorganicchemistry.com The tertiary amine in this compound is significantly hindered by its two methyl groups and the adjacent quaternary carbon center. The primary amine, although attached to a bulky tertiary carbon, is generally more accessible to incoming electrophiles. Therefore, in nucleophilic substitution and addition reactions, the primary amine center is expected to be the more reactive site.

Table 1: Comparison of Nucleophilic Characteristics

Amine Center Substituents Electronic Effect Steric Hindrance Expected Relative Nucleophilicity
Primary Amine -CH₂-C(CH₃)₂-NH₂ Inductive donation from alkyl frame High (attached to tertiary carbon) Higher

Basicity refers to the ability of the amine to accept a proton (H⁺). The basicity of amines is influenced by the stability of the resulting conjugate acid (ammonium ion). In the gas phase, the electron-donating inductive effect of alkyl groups stabilizes the positive charge on the ammonium (B1175870) ion, making tertiary amines the most basic. quora.com

However, in aqueous solution, the situation is more complex due to solvation effects. quora.com The stability of the conjugate acid is also determined by its ability to form hydrogen bonds with water molecules. The conjugate acid of a primary amine (RNH₃⁺) can form three hydrogen bonds, while that of a tertiary amine (R₃NH⁺) can only form one. This enhanced solvation stabilizes the conjugate acid of the primary amine, increasing its parent amine's basicity.

The interplay of these opposing factors—induction favoring the tertiary amine and solvation favoring the primary amine—determines the ultimate basicity in solution. quora.com For this compound, the tertiary amine benefits from the inductive effect of three alkyl groups, while the primary amine's conjugate acid is better solvated. The steric hindrance around the tertiary amine can also impede its interaction with a proton. Consequently, the two amine groups may have comparable basicity in solution, and their protonation equilibria will be sensitive to the solvent and reaction conditions.

Table 2: Factors Influencing Basicity in Aqueous Solution

Amine Center Inductive Effect (+I) Solvation of Conjugate Acid Steric Hindrance
Primary Amine Moderate High (3 H-bonds) High

Intramolecular Cyclization and Rearrangement Pathways Involving Diamine Functionalities

The proximity of the two amine groups in this compound (a 1,2-diamine arrangement) allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures. These reactions typically require one of the amine groups to be converted into a suitable leaving group.

For example, treatment of the primary amine with nitrous acid could form a diazonium salt intermediate. While typically unstable for primary alkyl amines, if formed, it could be susceptible to intramolecular attack by the neighboring tertiary amine. This nucleophilic attack would displace the nitrogen gas (N₂) leaving group, resulting in the formation of a strained, three-membered aziridinium ring.

Similarly, rearrangements common in amine synthesis, such as the Beckmann or Curtius rearrangements, could be applied to derivatives of this compound to modify its structure, potentially leading to cyclic products or other rearranged isomers. libretexts.orgacs.org

Applications in Advanced Organic Synthesis and Catalysis

Role as a Versatile Reagent and Building Block in Complex Molecule Synthesis

1-Dimethylamino-2-methyl-2-aminopropane, with its distinct primary and tertiary amine functionalities held in a compact, sterically defined structure, serves as a valuable building block in the synthesis of complex organic molecules. nih.govtygersci.com Its diamine nature allows it to be incorporated into larger molecular frameworks, introducing nitrogen atoms that are crucial for the biological activity and physical properties of many target compounds.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. mdpi.comopenmedicinalchemistryjournal.com The synthesis of these ring systems often relies on the condensation or cyclization of precursors containing multiple nitrogen atoms. mdpi.comresearchgate.net Diamines, such as this compound, are key starting materials for creating these heterocyclic structures. The presence of two nucleophilic nitrogen centers allows for the formation of five, six, or larger-membered rings through reactions with various electrophilic partners. For instance, the reaction of 1,2-diamines with reagents like tetrakis(dimethylamino)diborane can yield complex polyheterocyclic systems containing both nitrogen and boron atoms. mdpi.com While specific examples detailing the use of this compound in heterocycle synthesis are not extensively documented in the reviewed literature, its structural makeup as a 1,2-diamine makes it a suitable candidate for constructing various nitrogen-containing rings, which are pivotal in medicinal chemistry. openmedicinalchemistryjournal.comnih.gov

The development of stereospecific synthetic routes is critical in the pharmaceutical industry to produce enantiomerically pure drugs. Structurally related dimethylamino compounds have been utilized as key intermediates in the synthesis of complex chiral molecules. For example, a novel stereospecific synthesis for an intermediate of Tapentadol, (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, highlights the importance of such building blocks. google.com The process involves the use of S-(+)-1,1-dimethylamino-2-methyl pentan-3-one as a precursor, demonstrating how the dimethylamino group is integral to the molecular scaffold that is elaborated into a specific stereoisomer. google.com The ability to control stereochemistry at multiple centers is a significant challenge in organic synthesis, and the use of pre-functionalized, chiral, or prochiral building blocks like this compound and its analogues provides a strategic advantage.

Catalytic Applications of this compound and its Complexes

The dual amine functionality of this compound makes it and its derivatives attractive for various catalytic applications. The tertiary amine can act as a Lewis base or a binding site for a metal, while the primary amine can be a Brønsted base or be modified to introduce other catalytic motifs like hydrogen-bond donors.

Amine-based ligands and catalysts are widely used in homogeneous catalysis due to their ability to coordinate with metal centers and influence the reactivity and selectivity of transformations. Amino-alcohols, which are structurally related to this compound, have been used to synthesize homoleptic nickel(II) complexes and adducts with cobalt(II) pentanedionate, which have applications in catalysis. sigmaaldrich.com The amidation of fatty acid methyl esters with N,N-dimethyl-1,3-diaminopropane can be catalyzed by various systems, indicating the role of amines in facilitating such reactions. researchgate.net The presence of both a primary and a tertiary amine in this compound offers the potential for it to act as a bidentate ligand, chelating to a metal center to form a stable, catalytically active complex for various organic transformations.

In materials science, complex amines and their derivatives are crucial as precursors for the deposition of thin films. A derivative of this compound, specifically its corresponding propoxide (1-dimethylamino-2-methyl-2-propoxide, dmamp), has been successfully used to synthesize novel heteroleptic tin(II) complexes. nih.gov These tin complexes, particularly bis(1-dimethylamino-2-methyl-2-propoxy)tin(II) (Sn(dmamp)2), serve as highly effective precursors in Atomic Layer Deposition (ALD). nih.govresearchgate.net

This ALD process allows for the precise, layer-by-layer growth of inorganic thin films. Using Sn(dmamp)2 as the tin source, researchers have been able to deposit high-quality p-type tin(II) monoxide (SnO) films with water (H₂O) as the oxidant. researchgate.net By switching the oxygen source to an oxygen plasma, the process can be adapted to form n-type tin(IV) oxide (SnO₂) films. nih.gov This control over the oxidation state of tin is essential for fabricating semiconductor devices. nih.gov The ALD process using this precursor exhibits self-limiting growth behavior, a key characteristic for achieving uniform and conformal coatings on complex topographies. researchgate.net

Table 1: Atomic Layer Deposition (ALD) using a Tin(II) Precursor Derived from 1-dimethylamino-2-methyl-2-propoxide (dmamp)
PrecursorOxidantDeposited FilmFilm TypeDeposition Temperature (°C)Key FindingReference
Sn(dmamp)₂H₂OSnOp-type semiconductor90 - 210Achieves stable, self-limiting growth of p-type SnO films. researchgate.net
Sn(dmamp)₂O₂ plasmaSnO₂n-type semiconductorNot specifiedAllows for selective deposition of SnO₂ by changing the oxygen source. nih.gov

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. A key strategy in this field is the design of bifunctional catalysts, where two distinct catalytic groups on a single molecule work cooperatively to activate substrates and control stereochemistry. mdpi.com The structure of this compound is well-suited for this purpose.

The primary amine can be readily converted into a hydrogen-bond donating group, such as a urea (B33335) or squaramide, which can act as a Brønsted acid to activate electrophiles. nih.govresearchgate.net Simultaneously, the tertiary dimethylamino group can function as a Brønsted or Lewis base to activate the nucleophile. This dual activation strategy is highly effective in many asymmetric reactions. For instance, bifunctional urea-primary amine catalysts based on a diamine scaffold have shown excellent activity and stereoselectivity in the asymmetric addition of ketones to nitroolefins. nih.gov Similarly, novel bifunctional organocatalysts incorporating both a Lewis base (from a diamine) and a Brønsted acid (from an L-proline unit) have been designed and tested in asymmetric Michael addition reactions. metu.edu.tr While these examples use different diamine backbones, they establish a clear design principle for which this compound would be a highly suitable starting scaffold.

Ligand Design and Coordination Chemistry

The potential of this compound as a ligand in coordination chemistry is rooted in its structural features. As a bidentate ligand, it possesses two nitrogen donor atoms—a tertiary amine and a primary amine—which could chelate to a metal center, forming a stable five-membered ring. The steric bulk provided by the two methyl groups on the carbon atom adjacent to the primary amine, as well as the two methyl groups on the tertiary amine, would be expected to influence the coordination geometry and stability of the resulting metal complexes.

The synthesis of Nickel(II) and Copper(II) complexes with this compound would likely involve the reaction of a suitable metal salt (e.g., nickel(II) chloride, copper(II) sulfate) with the diamine ligand in an appropriate solvent. The stoichiometry of the reaction would be expected to influence the nature of the resulting complex, with the potential for both mono- and bis-ligated species.

Based on the nature of the diamine ligand and the known preferences of Nickel(II) and Copper(II) ions, several coordination modes and geometries could be postulated. For a 1:1 metal-to-ligand complex, a tetrahedral or square planar geometry might be adopted. For a 2:1 ligand-to-metal complex, an octahedral geometry would be a likely possibility.

The Jahn-Teller effect would be expected to influence the coordination geometry of any Copper(II) complexes, likely leading to a distorted octahedral or square pyramidal geometry. The specific coordination geometry would be a result of a complex interplay between the electronic properties of the metal ion and the steric and electronic properties of the this compound ligand. Without experimental verification, these remain theoretical considerations.

Understanding the relationship between the structure of a metal-diamine complex and its reactivity is a fundamental aspect of catalyst design. The steric and electronic environment created by the this compound ligand would be predicted to modulate the reactivity of the coordinated metal center. For instance, the steric hindrance around the metal ion could influence substrate access and selectivity in a catalytic reaction. The electron-donating properties of the alkyl groups on the ligand would affect the electron density at the metal center, thereby influencing its catalytic activity.

Detailed studies involving systematic variations of reaction conditions and substrates would be necessary to establish these structure-reactivity relationships. However, in the absence of any reported synthesis or catalytic testing of metal complexes with this compound, this area remains unexplored.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of 1-Dimethylamino-2-methyl-2-aminopropane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed insights into its atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound, providing information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy : In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The protons of the two methyl groups attached to the tertiary amine would likely appear as a singlet, integrating to six protons. The methylene (B1212753) (-CH2-) protons adjacent to the dimethylamino group would present as a singlet, integrating to two protons. The two methyl groups attached to the quaternary carbon bearing the primary amine would also likely be a singlet, integrating to six protons. The protons of the primary amine (-NH2) may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton. Distinct peaks would be observed for the methyl carbons of the dimethylamino group, the methylene carbon, the quaternary carbon, and the methyl carbons attached to the quaternary carbon.

Stereochemical and Conformational Analysis : While this compound itself is achiral, NMR techniques are crucial for studying its conformational dynamics. The molecule can exhibit rotation around its single bonds, leading to different spatial arrangements of its atoms (conformers). Variable temperature NMR studies can provide insights into the energy barriers associated with these rotations. For related chiral molecules, specialized NMR techniques like the use of chiral shift reagents can be employed to distinguish between enantiomers. The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can help in determining the preferred conformation of the molecule in solution.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key characteristic IR absorption bands for this compound include:

N-H Stretching : The primary amine (-NH2) group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes.

C-H Stretching : The stretching vibrations of the C-H bonds in the methyl and methylene groups will appear in the region of 2850-3000 cm⁻¹.

N-H Bending : The bending vibration of the primary amine group (scissoring) is typically observed in the range of 1590-1650 cm⁻¹.

C-N Stretching : The stretching vibrations of the C-N bonds are expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

The unique pattern of absorption bands in the IR spectrum serves as a molecular fingerprint, allowing for the identification of the compound.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Molecular Ion Peak : In an electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), which corresponds to the molecular weight of the compound (116.20 g/mol ). nih.gov The peak representing this ion is the molecular ion peak.

Fragmentation Pattern : The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways could involve the cleavage of C-C and C-N bonds. For instance, a prominent fragment might result from the loss of a methyl group or the cleavage adjacent to the nitrogen atoms, leading to the formation of stable immonium ions. The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion. For similar aliphatic amines, the base peak frequently arises from alpha-cleavage. docbrown.info

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from other components in a mixture. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound.

Principle : HPLC separates components of a mixture based on their affinity for the stationary phase (a packed column) and the mobile phase (a liquid solvent). For a polar compound like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification.

Purity Assessment : By analyzing a sample of this compound using HPLC, the presence of impurities can be detected as separate peaks in the chromatogram. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.

Gas Chromatography (GC) is another powerful chromatographic technique well-suited for the analysis of volatile compounds like this compound.

Principle : In GC, the sample is vaporized and injected into a column. An inert gas, such as helium or nitrogen, serves as the mobile phase (carrier gas) and carries the vaporized sample through the column. The separation is based on the differential partitioning of the components between the stationary phase (a liquid or solid coating inside the column) and the gaseous mobile phase. The retention time is used for qualitative analysis.

Purity and Separation : GC is highly effective for assessing the purity of this compound and separating it from other volatile components. Different types of columns with varying stationary phases can be used to optimize the separation. A flame ionization detector (FID) is commonly used for the detection of organic compounds in GC. wikisource.org For complex mixtures, GC can be coupled with mass spectrometry (GC-MS) to provide both separation and structural identification of the components.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a highly sensitive and selective analytical technique used for the separation, identification, and quantification of compounds in complex mixtures. For polar analytes like this compound, which have limited retention on traditional reversed-phase columns, specific strategies are often employed to achieve effective chromatographic separation and detection.

Methodology and Research Findings

A common approach for the analysis of primary and secondary amines involves pre-column derivatization. This process modifies the analyte to improve its chromatographic properties and enhance its response in the mass spectrometer. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ•Tag) or benzoyl chloride are used to react with the amine functional groups. waters.commdpi.com The resulting derivatives are less polar and more amenable to reversed-phase chromatography, leading to better retention and separation. acs.orgresearchgate.net

UPLC systems utilize columns with sub-2 µm particles, which allows for higher resolution, increased peak capacity, and significantly faster analysis times compared to conventional HPLC. mdpi.com The separation is typically performed using a gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape) and an organic solvent such as acetonitrile. mdpi.comkit.edu

Following chromatographic separation, detection is achieved using a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. acs.orgkit.edu This targeted approach allows for accurate quantification even in complex biological or environmental matrices. researchgate.net

Research on similar amines has demonstrated the robustness of UPLC-MS methods. Validation studies typically show excellent linearity over several orders of magnitude, with coefficients of determination (R²) often exceeding 0.99. mdpi.com The methods provide high accuracy and precision, with low relative standard deviations (RSDs) for intra- and inter-day analyses. acs.org The sensitivity of UPLC-MS allows for low limits of detection (LOD) and quantification (LOQ), often in the nanomolar to picomolar range, making it suitable for trace-level analysis. mdpi.com

ParameterTypical Conditions for Amine Analysis
Chromatography System UPLC system (e.g., Waters ACQUITY, SCIEX ExionLC) mdpi.comacs.org
Column Reversed-phase, e.g., ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) mdpi.com
Mobile Phase A 0.1% Formic acid in water mdpi.com
Mobile Phase B Acetonitrile mdpi.com
Flow Rate 0.3 - 0.6 mL/min mdpi.comkit.edu
Injection Volume 1 - 2 µL mdpi.comkit.edu
Derivatization Agent Benzoyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ•Tag) mdpi.comacs.org
Mass Spectrometer Tandem Quadrupole (e.g., AB Sciex QTrap 6500+, Xevo TQ-S) mdpi.comacs.org
Ionization Mode Electrospray Ionization Positive (ESI+) kit.edu
Detection Mode Multiple Reaction Monitoring (MRM) acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and torsion angles, elucidating the molecule's conformation and the supramolecular organization through intermolecular interactions in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, the methodology can be illustrated by examining the structures of related amine-containing compounds. The process involves growing a high-quality single crystal of the target compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure can be refined. researchgate.net

For example, the analysis of a substituted naphthyridinone derivative containing a dimethylaminoethylamino group provided detailed structural data. researchgate.net The compound was found to crystallize in the triclinic space group P-1, and the refinement of the crystal structure yielded precise cell parameters, including the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net Such analyses also reveal the conformation of flexible side chains, like the torsion angles within the dimethylaminoethyl group, and how molecules pack together in the solid state, often through hydrogen bonding. researchgate.net In another example, the structure of 2-[(Dimethylamino)methylidene]propanedinitrile was determined, showing a monoclinic crystal system with the space group P21/n. nih.gov The study detailed the planarity of different molecular fragments and the weak C—H⋯N hydrogen bonds that link the molecules into a three-dimensional network. nih.gov

This level of structural detail is crucial for understanding structure-property relationships, polymorphism, and for the rational design of new materials.

ParameterExample Data for an Amine Derivative (C₂₃H₂₉N₅O₅) researchgate.net
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 9.3554(4) Å
b = 11.4450(5) Å
c = 11.5629(4) Å
Unit Cell Angles α = 87.140(2)°
β = 78.8070(19)°
γ = 69.2119(19)°
Volume (V) 1135.21(8) ų
Molecules per Unit Cell (Z) 2
Final R-value (R1) 0.0492

Ion Chromatography for Quantitative Analysis of Amines

Ion chromatography (IC) is a robust and reliable technique for the determination of ionic species, including amines, which are protonated at low pH and exist as cations. thermofisher.com Suppressed cation-exchange chromatography is the preferred method for quantifying amines, offering excellent sensitivity and resolution. cromlab-instruments.es

Methodology and Research Findings

In this technique, a sample solution is injected into a high-performance liquid chromatography system equipped with a cation-exchange analytical column (e.g., Dionex IonPac CS19). researchgate.netthermofisher.com The separation of amines and other cations is achieved using an acidic eluent, typically methanesulfonic acid (MSA), which is generated electrolytically in Reagent-Free™ IC (RFIC™) systems. thermofisher.comcromlab-instruments.es This automated eluent generation ensures high precision and reproducibility. thermofisher.com

After the analytical column, the eluent passes through a suppressor, which reduces the background conductivity of the eluent while enhancing the conductivity of the analyte ions. This suppression step is critical for achieving the low detection limits necessary for trace analysis. cromlab-instruments.es Detection is then performed using a conductivity detector. researchgate.net

IC methods have been developed and validated for the quantitative analysis of various amines, including dimethylamine (B145610) (DMA), a structurally related compound. nih.gov These methods demonstrate high sensitivity, with limits of detection (LOD) typically in the low µg/L (ppb) range. nih.gov The calibration curves show excellent linearity, with coefficients of determination (R²) greater than 0.99. cromlab-instruments.esresearchgate.net The accuracy of the method is often confirmed through spike recovery experiments, with recovery rates typically falling within the 96-104% range. nih.gov This analytical approach is highly effective for the quality control and impurity profiling of amines in various matrices, including pharmaceutical products. researchgate.netnih.gov

ParameterTypical Conditions for Amine Analysis by IC
Chromatography System Reagent-Free Ion Chromatography (RFIC) System cromlab-instruments.es
Analytical Column Dionex IonPac CS19 (2 x 250 mm) or CS16 (3 x 250 mm) nih.gov
Guard Column Dionex IonPac CG19 (2 x 50 mm) or CG16 (3 x 50 mm) nih.gov
Eluent Methanesulfonic Acid (MSA), gradient or isocratic nih.gov
Detection Suppressed Conductivity cromlab-instruments.esresearchgate.net
Suppressor Dionex CDRS 600 (2 mm) researchgate.net
Injection Volume 25 µL nih.gov
Flow Rate 0.25 - 0.5 mL/min nih.gov
Typical LOD (for DMA) < 1 µg/L nih.gov
Linearity (R²) > 0.999 cromlab-instruments.es

Broader Chemical Applications and Interdisciplinary Relevance

Material Science Applications

The distinct combination of a chelating diamine structure and significant steric bulk suggests potential utility in advanced material synthesis, particularly in the formation of thin films and novel inorganic-organic hybrid materials.

Precursors for Thin Film Deposition (e.g., Chemical Vapor Deposition, Atomic Layer Deposition)

In the fabrication of semiconductor devices and other advanced electronics, Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are critical techniques for creating highly uniform, ultrathin films. The performance of these processes is heavily dependent on the chemical precursors used, which must exhibit sufficient volatility, thermal stability, and reactivity.

Compounds structurally related to 1-Dimethylamino-2-methyl-2-aminopropane, particularly amino alcohols with a dimethylamino group, have been successfully developed as ligands for ALD and CVD precursors. The nitrogen donor atom in these ligands enhances thermal stability and reactivity with oxidants. For example, ligands like 1-dimethylamino-2-methyl-2-propoxy (dmamp) and 1-dimethylamino-2-propanol (B140979) (dmap) are used to synthesize metal-organic precursors for depositing metal oxide and metal thin films. rsc.orgresearchgate.net The presence of the dimethylamino group can form a coordinate bond with the central metal atom, creating a stable chelate ring that prevents premature decomposition of the precursor.

The steric hindrance provided by the gem-dimethyl groups on the propane (B168953) backbone, as seen in this compound, is also a crucial feature. This bulk can prevent undesired intermolecular interactions between precursor molecules, which helps to maintain their monomeric nature and increase volatility—a key requirement for efficient transport in ALD/CVD reactors. nih.gov Precursors like Bis(dimethylamino-2-propoxy)copper(II) (Cu(DMAP)₂) have demonstrated utility in ALD processes, showcasing the effectiveness of this ligand type. sigmaaldrich.com Given these principles, this compound could serve as a bidentate ligand, coordinating to a metal center through both its primary and tertiary nitrogen atoms to form stable, volatile precursors for depositing metal nitride or carbonitride films. sigmaaldrich.com

Below is a table of representative ALD/CVD precursors containing structurally similar amino alcohol ligands.

Precursor NameLigandMetal CenterDeposited FilmReference
Tetrakis(1-dimethylamino-2-methyl-2-propoxy)zirconium1-dimethylamino-2-methyl-2-propoxy (dmamp)Zirconium (Zr)ZrO₂ researchgate.net
Tetrakis(1-dimethylamino-2-methyl-2-propoxy)titanium1-dimethylamino-2-methyl-2-propoxy (dmamp)Titanium (Ti)TiO₂ researchgate.net
[Ti(NMe₂)₃{dmap}]1-dimethylamino-2-propanol (dmap)Titanium (Ti)TiO₂ rsc.org
Bis(1-dimethylamino-2-methyl-2-propoxide)tin1-dimethylamino-2-methyl-2-propoxideTin (Sn)Sn-containing films plasma-ald.com
Bis(dimethylamino-2-propoxy)copper(II)Dimethylamino-2-propoxy (dmap)Copper (Cu)Cu metal sigmaaldrich.com

Development of Novel Coordination Polymers

Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. The properties of these materials are dictated by the choice of the metal and, crucially, the structure of the organic ligand.

Diamines are a fundamental class of ligands used in the construction of coordination polymers. Simple diamines like 1,2-diaminopropane (B80664) are known to act as bidentate ligands, bridging metal centers to form complex structures. wikipedia.org The target compound, this compound, offers several intriguing features for designing novel coordination polymers. Its ability to chelate to a metal center through its two nitrogen atoms would provide thermodynamic stability.

Furthermore, the significant steric hindrance resulting from the methyl groups on the ligand backbone would play a critical role in directing the self-assembly of the polymer. researchgate.net This steric bulk can prevent the formation of highly dense, packed structures and instead favor the creation of more open or porous frameworks. nih.gov By controlling the coordination geometry around the metal ion, such sterically demanding ligands can lead to unique network topologies that are not accessible with simpler, unhindered ligands.

Polymer Chemistry Applications

In polymer chemistry, diamines are a vital class of monomers and modifying agents used to synthesize a wide array of high-performance materials, including polyamides, polyimides, and polyurethanes.

Monomers and Building Blocks for Polymer Synthesis

Diamines are essential building blocks in step-growth polymerization. Typically, aromatic diamines are used to synthesize rigid, high-temperature polyimides, while aliphatic diamines are used for more flexible polyamides (nylons). google.comspecialchem.com this compound possesses two amine groups with differing reactivity: a primary amine and a tertiary amine.

The primary amine group (-NH₂) can readily participate in polymerization reactions, for example, with diacyl chlorides to form polyamides or with dianhydrides to form poly(amic acid)s, which are then converted to polyimides. researchgate.net The tertiary amine group (-N(CH₃)₂), being non-reactive in these specific polymerization reactions, would remain as a pendant group along the polymer backbone. This offers a route to synthesize polymers with built-in functionality. The pendant tertiary amine sites could impart properties such as basicity, hydrophilicity, or provide sites for subsequent post-polymerization modifications, such as quaternization to create a polyelectrolyte.

Modifiers for Polymer Properties

Incorporating different diamine structures into a polymer backbone is a common strategy for tailoring its final properties. Diamines can act as chain extenders or curing agents in polyurethane and epoxy systems, and their structure directly influences the mechanical and thermal characteristics of the resulting thermoset. guidechem.comscirp.org

The introduction of this compound as a comonomer or chain extender could lead to several property modifications:

Thermal Properties: The bulky, non-planar structure imparted by the gem-dimethyl groups would likely disrupt polymer chain packing, leading to a lower degree of crystallinity and potentially a lower glass transition temperature (Tg) compared to polymers made with linear diamines. researchgate.net

Mechanical Properties: The increased free volume and reduced chain-chain interactions could result in polymers with greater flexibility and lower modulus.

Adhesion and Solubility: The pendant dimethylamino groups would increase the polarity and basicity of the polymer, potentially improving its adhesion to various substrates and altering its solubility in different solvents.

Chemical Reactivity: The tertiary amine groups can act as built-in catalysts for certain reactions, such as the curing of polyurethane, or can be used to scavenge acids.

The table below summarizes how different structural features of diamines, all present in this compound, can influence polymer properties.

Diamine Structural FeatureEffect on Polymer PropertiesReference
Aliphatic BackboneIncreases flexibility, lowers Tg compared to aromatic diamines. scirp.org
Steric Hindrance (Bulk)Disrupts chain packing, reduces crystallinity, can decrease Tg, and often improves solubility. researchgate.net
Pendant Functional GroupsIncreases polarity, provides sites for post-polymerization modification, can act as internal catalyst or improve adhesion. researchgate.net

Surfactant and Emulsifier Chemistry

Surfactants are amphiphilic molecules that reduce surface tension and are essential in products ranging from detergents to pharmaceuticals. The structure of a surfactant, particularly its head group and tail, determines its properties.

While this compound is not a conventional surfactant itself, short-chain diamines are used as building blocks or additives in complex surfactant systems. For instance, diamines can electrostatically link two anionic surfactant molecules, such as sodium dodecyl sulfate (B86663) (SDS), to form "gemini-like" or catanionic surfactants. rsc.org These assembled surfactants often exhibit significantly improved efficiency, with critical micelle concentrations (CMC) that are much lower than that of the parent surfactant. The structure of the diamine linker, including its length and hydrophobicity, influences the aggregation behavior and the shape of the resulting micelles. rsc.org

This compound could function as a cationic linker in such systems. Its two amine groups, having different basicities, could offer pH-tunable properties. At neutral or acidic pH, both amines would be protonated, creating a dicationic linker that could strongly interact with anionic surfactants. Furthermore, diamines can serve as the starting material for synthesizing multi-headed cationic surfactants through reactions like alkylation. mdpi.com The unique, sterically hindered structure of this compound could lead to novel surfactant architectures with specialized applications.

Corrosion Inhibition Mechanisms and Applications

Amines and their derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The efficacy of these organic inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The mechanism of inhibition by amine compounds can occur through:

Adsorption: The nitrogen atoms in the amine groups have lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms, leading to chemisorption. Additionally, in acidic solutions, the amine groups become protonated, and the resulting cationic species can be electrostatically attracted to the cathodic sites on the metal surface (physisorption).

Film Formation: The adsorption of these molecules creates a hydrophobic film on the metal surface. This film acts as a physical barrier, blocking both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Given its structure, this compound possesses two nitrogen centers—a tertiary amine and a primary amine. This dual-functionality could allow for strong adsorption onto a metal surface. The molecule could act as a mixed-type inhibitor, suppressing both anodic and cathodic reactions. While specific studies on this compound are lacking, other diamines have demonstrated significant corrosion inhibition efficiency.

Table 1: General Mechanisms of Amine-Based Corrosion Inhibitors

Mechanism TypeDescriptionRole of Amine Structure
Chemisorption Donation of lone pair electrons from Nitrogen atoms to vacant d-orbitals of the metal.Presence of electron-rich N atoms is critical. Multiple amine groups can enhance binding.
Physisorption Electrostatic attraction between protonated amine cations (in acid) and negatively charged metal surface (cathodic sites).Basicity of the amine determines the degree of protonation.
Film Forming Creation of a dense, hydrophobic layer on the metal surface that acts as a barrier to corrosive species.The alkyl chain contributes to the hydrophobicity and thickness of the protective film.

Agrochemical Synthesis and Derivatization

Amines are fundamental building blocks in the synthesis of a vast array of agrochemicals, including herbicides, insecticides, and fungicides. The primary and tertiary amine groups in this compound make it a potentially versatile intermediate for creating more complex molecules.

The primary amine (-NH2) is nucleophilic and can react with various electrophiles. It can be used to form amides, sulfonamides, imines, and other functional groups common in bioactive molecules.

The tertiary amine (-N(CH3)2) is typically less reactive but can be involved in reactions such as quaternization to form ammonium (B1175870) salts, which can improve water solubility or introduce biocidal properties.

While no specific agrochemicals derived from this compound are documented in the literature, its structure is analogous to other diamine precursors used in the industry. For instance, diamines are used to link different pharmacophores together or to build the core structure of certain pesticides.

Application in Dye Chemistry

In dye chemistry, amines are crucial as both synthetic intermediates and functional components of the final dye molecule. The tertiary dimethylamino group, in particular, is a powerful auxochrome—a group that intensifies the color of a chromophore. When attached to an aromatic system, it acts as a strong electron-donating group, which can shift the absorption spectrum of the dye to longer wavelengths (a bathochromic shift), often resulting in deeper or more intense colors.

Furthermore, the primary amine group can be diazotized and used in coupling reactions to form azo dyes, one of the largest and most important classes of commercial colorants. A patent for dye fixatives describes reacting a similar diamine with epichlorohydrin, suggesting that the dual amine functionality could be used to create agents that chemically bond dyes to fabrics, improving wash fastness. google.com

Water Treatment Solutions Utilizing Amine Chemistry

Amines play several important roles in water treatment processes. quimidroga.com Their basicity allows them to be used for pH neutralization of acidic water streams. quimidroga.com As organic bases, they can help maintain optimal pH levels required for various treatment stages, such as coagulation and flocculation. byjus.com

The electron-rich nitrogen atoms in amines also enable them to act as chelating agents, forming complexes with heavy metal ions (e.g., copper, nickel, zinc). This property can be exploited for the removal of toxic heavy metals from industrial wastewater. quimidroga.com Some polyamines, known as flocculants, help to agglomerate small suspended particles into larger flocs that can be more easily removed by sedimentation or filtration. While simple diamines like this compound are not typically used as primary flocculants, they can be precursors for more complex polymeric flocculants. Additionally, certain amines possess biocidal properties and can contribute to disinfection. environmentalleverage.com

Lubricant Additives and Performance Enhancers

The field of lubrication technology utilizes a wide range of additives to enhance the performance and lifespan of lubricants. Amine-based compounds, particularly diamines, can function in several capacities. nih.gov

Antioxidants: Aromatic amines are widely used as antioxidants in motor oils and industrial lubricants to prevent oxidative degradation at high temperatures. cn-lubricantadditive.com While this compound is an aliphatic amine, it could serve as a precursor for more complex, sterically hindered antioxidants.

Friction Modifiers: Certain fatty amine salts and derivatives act as friction modifiers by forming a thin, low-shear film on metal surfaces, which reduces friction and improves fuel economy. justia.com

Corrosion Inhibitors: As discussed previously, amines can protect metal parts from corrosion caused by moisture and acidic byproducts within the lubricant.

Dispersants: Amine-functionalized polymers are used as dispersants to keep soot and sludge suspended in the oil, preventing their deposition on engine parts.

Patents and industry literature describe the use of various diamines as additives, often with long alkyl chains to ensure oil solubility. painichemical.comgoogle.com this compound could potentially be derivatized with fatty acids to produce such additives.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. mdpi.com Self-assembly is the spontaneous organization of these molecules into ordered structures.

Diamines are valuable building blocks in supramolecular chemistry because they possess multiple sites for hydrogen bonding. cdnsciencepub.com The primary amine group of this compound has two hydrogen bond donors (N-H), while both the primary and tertiary nitrogen atoms can act as hydrogen bond acceptors. This functionality allows the molecule to participate in the formation of complex, ordered networks.

Hydrogen Bonding Networks in Crystal Engineering

Crystal engineering is a subfield of supramolecular chemistry focused on the design and synthesis of crystalline solids with desired structures and properties. nih.gov The key to crystal engineering is the predictable control of intermolecular interactions.

The hydrogen bonding capabilities of this compound make it a candidate for use as a "tecton" or building block in crystal engineering. When co-crystallized with molecules that have complementary hydrogen bonding sites (e.g., carboxylic acids, which are hydrogen bond donors), it could form predictable supramolecular synthons. These synthons can then self-assemble into larger one-, two-, or three-dimensional networks. For example, the interaction between a primary amine and a carboxylic acid often forms a robust salt-bridged hydrogen bond, which is a highly reliable interaction for building crystalline superstructures. While no crystal structures involving this compound are currently reported in crystallographic databases, studies on other diamines have demonstrated their ability to form intricate and stable hydrogen-bonded networks. nih.gov

Design of Supramolecular Architectures

The design of supramolecular architectures relies on non-covalent interactions between molecular building blocks to form complex, functional assemblies. Key to this field is the use of molecules with specific recognition sites that can direct their self-assembly into larger structures. Typically, compounds employed in supramolecular chemistry possess well-defined hydrogen bonding capabilities, metal coordination sites, or aromatic surfaces that facilitate these interactions.

A comprehensive search of scientific databases and chemical literature yielded no specific studies where this compound is utilized as a ligand or building block in the design of supramolecular architectures. While diamines, in general, are a class of compounds that can be used in supramolecular chemistry due to their ability to form hydrogen bonds and coordinate with metal ions, the specific structural characteristics of this compound—a tertiary amine and a primary amine on a sterically hindered carbon atom—may influence its ability to effectively participate in predictable, ordered supramolecular assemblies. There is currently no available research to support its use in this context.

Potential in Chemical Biology and Bio-inspired Materials (e.g., in pheromone research for analogues)

Chemical biology involves the application of chemical techniques and tools to study and manipulate biological systems. Bio-inspired materials, in turn, are synthetic materials whose structure and function are modeled after those found in nature. In the context of pheromone research, this could involve the synthesis of analogues to study insect behavior or to develop pest control strategies.

The structural motif of this compound, featuring both a primary and a tertiary amine, could theoretically be of interest in the design of molecules that interact with biological targets. However, there is no documented research that explores the potential of this specific compound in chemical biology or in the development of bio-inspired materials. Searches for its application as a pheromone analogue or in related research areas have not returned any relevant findings. The scientific community has not, to date, published any work that would suggest its use or potential in these applications.

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Approaches

The future of chemical manufacturing hinges on the development of green and sustainable processes. For 1-Dimethylamino-2-methyl-2-aminopropane, research into eco-friendly synthetic routes is a critical first step. Current industrial syntheses of diamines often rely on petroleum-based feedstocks and harsh reaction conditions. nih.gov Future research should focus on:

Bio-based Feedstocks: Investigating pathways from renewable resources, such as amino acids or other bio-derived platform chemicals, could significantly reduce the carbon footprint of its synthesis. nih.gov

Catalyst-Free and Solvent-Free Conditions: An emerging trend in green chemistry is the reduction or elimination of catalysts and solvents. Research into protocols that utilize water as a solvent or solvent-free conditions for key synthetic steps, such as reductive amination, could lead to cleaner and more efficient production methods. researchgate.net For instance, protocols developed for other N,N'-disubstituted diamines, which involve the reduction of di-Schiff bases with sodium borohydride (B1222165) under solvent-free conditions, could be adapted. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a key principle of green chemistry that should be applied to the synthesis of this diamine.

Exploration of Novel Catalytic Systems Utilizing Diamine Ligands

Perhaps the most promising area for this compound is its use as a ligand in catalysis. Diamine ligands are crucial in a multitude of metal-catalyzed reactions due to their ability to form stable chelate complexes with metal centers, thereby enhancing catalytic activity and selectivity. nih.govresearchgate.net

Future investigations should explore the utility of this compound as a ligand in established and novel catalytic systems:

Copper-Catalyzed Cross-Coupling: Diamine ligands have been instrumental in advancing copper-catalyzed reactions, such as the Ullmann-type couplings for C-N, C-O, and C-S bond formation, by allowing reactions to proceed under milder conditions. nih.govresearchgate.netrsc.org The specific steric and electronic properties of this compound could offer unique advantages in terms of reactivity and substrate scope.

Ruthenium-Catalyzed Hydrogenation: Chiral diamine ligands are famously paired with ruthenium in Noyori-type catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. acs.orgyoutube.com Synthesizing a chiral version of this compound and testing its efficacy in these transformations is a logical and promising research direction. Cationic ruthenium diamine catalysts have proven effective for the hydrogenation of challenging substrates like cyclic imines. researchgate.netthieme-connect.com

Asymmetric Catalysis: The development of chiral diamine catalysts for biomimetic asymmetric reactions is a rapidly growing field. researchgate.netchemrxiv.org Designing and synthesizing chiral analogues of this compound for use as organocatalysts or ligands in asymmetric metal catalysis could provide new tools for producing enantiomerically pure compounds, which are vital in the pharmaceutical industry.

Table 1: Promising Catalytic Applications for Diamine Ligands
Reaction TypeMetal CenterKey Advantages of Diamine LigandsPotential Substrates
Ullmann-Type Cross-CouplingCopper (Cu)Enables milder reaction conditions, improves yields, broadens substrate scope. nih.govrsc.orgAryl halides, amines, alcohols, thiols, amides. nih.gov
Asymmetric HydrogenationRuthenium (Ru)High enantioselectivity for the reduction of prochiral ketones and imines. acs.orgyoutube.comAromatic ketones, cyclic imines, functionalized carbonyls. researchgate.net
Asymmetric Transfer HydrogenationRuthenium (Ru), Iridium (Ir)Uses safe hydrogen sources (e.g., isopropanol, formic acid), high turnover numbers. nih.govacs.orgKetones, imines. nih.gov
Palladium-Catalyzed DiaminationPalladium (Pd)Direct introduction of two nitrogen atoms across a double bond. nih.govConjugated dienes. nih.gov

Integration into Advanced Material Development for Electronic and Optical Applications

Diamine compounds are fundamental building blocks in polymer chemistry, serving as monomers or cross-linking agents. specialchem.com They are integral to the synthesis of high-performance materials such as polyamides and polyimides, which are valued for their thermal stability and mechanical strength. nih.gov

The unique structure of this compound could be leveraged to create novel polymers with tailored properties:

Polyimide Synthesis: Aromatic polyimides are essential materials in the electronics industry for applications like dielectric layers and flexible substrates. google.com Incorporating aliphatic diamines like this compound can modify polymer properties, potentially improving solubility and processability or lowering the dielectric constant. Research into synthesizing novel polyimides using this diamine with various dianhydrides is warranted. mdpi.com

Epoxy Resins: Diamines are common curing agents for epoxy resins. The reactivity of the primary amine in this compound, combined with the steric bulk of the adjacent quaternary carbon, could influence the cross-linking density and, consequently, the mechanical and thermal properties of the final cured material.

Functional Polymers: The dimethylamino group offers a site for further chemical modification or quaternization, which could be used to create charged polymers for applications such as ion-exchange resins, flocculants, or gene delivery vectors.

Deeper Mechanistic Investigations at the Molecular Level

To fully optimize the use of this compound in catalysis and materials science, a fundamental understanding of its behavior at the molecular level is essential. Deeper mechanistic studies are required to elucidate reaction pathways and structure-property relationships.

Catalytic Cycle Intermediates: When used as a ligand, it is crucial to identify the active catalytic species and key intermediates in the reaction cycle. Techniques such as in-situ NMR and IR spectroscopy, combined with kinetic studies, can provide insight into the coordination of the diamine to the metal center and the subsequent steps of oxidative addition, migratory insertion, and reductive elimination. nih.govmdpi.com

Role of Steric Hindrance: The gem-dimethyl group on the carbon atom bearing the primary amine is a significant structural feature. Mechanistic studies should aim to quantify the impact of this steric bulk on ligand-metal bond strengths, the stability of intermediates, and the selectivity of catalytic reactions.

Polymerization Kinetics: When used as a monomer, studying the polymerization kinetics would be crucial for controlling the molecular weight and architecture of the resulting polymers. This includes understanding how its structure affects reactivity ratios in copolymerization reactions. mdpi.com

Computational Design of Diamine-Based Molecules with Targeted Reactivity

Computational chemistry provides a powerful tool for accelerating the discovery and optimization of new molecules for specific applications. In silico methods can be used to predict properties and guide synthetic efforts, saving significant time and resources.

Ligand-Metal Complex Modeling: Density Functional Theory (DFT) calculations can be employed to model the geometry and electronic structure of potential metal complexes with this compound. mdpi.comnih.gov These models can predict the stability of the complexes and the energy barriers for key catalytic steps, helping to identify the most promising metal partners and reaction types. researchgate.net

Screening and Optimization: Computational screening can be used to evaluate a virtual library of derivatives of this compound. By systematically modifying substituents on the molecule, it may be possible to design new diamine ligands with enhanced selectivity or activity for a target reaction. researchgate.net

Predicting Polymer Properties: Molecular dynamics simulations can predict the bulk properties of polymers derived from this compound, such as glass transition temperature, mechanical modulus, and thermal stability, guiding the design of new materials with desired characteristics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Dimethylamino-2-methyl-2-aminopropane, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via alkylation of amines, leveraging tert-butylamine or isobutylamine analogs as precursors. For example, alkylating agents like 1-bromo-2-methylpropane ( ) can react with dimethylamine under basic conditions (e.g., K₂CO₃) at 60–80°C. Optimization involves adjusting molar ratios (amine:alkylating agent ~1:1.2) and using polar aprotic solvents (e.g., DMF) to enhance yield. Monitoring via TLC or GC-MS ensures reaction progress .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to distinguish between tertiary and primary amine protons. Gas Chromatography-Mass Spectrometry (GC-MS) validates purity, while FT-IR identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹). Elemental analysis ensures stoichiometric accuracy .

Q. How can researchers mitigate hazards during synthesis and handling?

  • Methodological Answer: The compound’s stability under ambient conditions must be verified (e.g., hygroscopicity tests). Hazardous reactions are minimized by avoiding strong oxidizers () and using inert atmospheres (N₂/Ar). Safety protocols include fume hoods for vapor containment and PPE (gloves, goggles) during synthesis. Spill management requires sand/vermiculite for absorption ( ) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic applications?

  • Methodological Answer: Steric hindrance from the dimethylamino group may reduce nucleophilicity, requiring tailored catalysts (e.g., Pd/C or Ru complexes). Computational studies (DFT) can model electronic effects on transition states. Experimental validation involves kinetic profiling under varying temperatures (25–100°C) and pressures (1–10 atm) .

Q. What strategies resolve contradictory data in thermodynamic property measurements (e.g., vapor pressure, solubility)?

  • Methodological Answer: Cross-validate data using multiple techniques: static vapor pressure cells vs. effusion methods for vapor pressure ( ). For solubility, employ isothermal titration calorimetry (ITC) and compare results with QSPR models. Statistical tools like ANOVA identify outliers in replicate experiments .

Q. How can factorial design optimize the compound’s application in polymer synthesis?

  • Methodological Answer: Apply a 2³ factorial design to test variables: monomer ratio (1:1–1:3), initiator concentration (0.1–1.0 mol%), and temperature (70–120°C). Response variables include molecular weight (GPC) and thermal stability (TGA). Pareto charts identify dominant factors, while DOE software (e.g., Minitab) models interactions .

Q. What role does this compound play in enzyme inhibition studies, and how is binding affinity quantified?

  • Methodological Answer: The compound may act as a competitive inhibitor. Surface plasmon resonance (SPR) or fluorescence quenching assays measure binding constants (Kd). Molecular docking (AutoDock Vina) predicts binding sites, validated via mutagenesis studies on target enzymes (e.g., cytochrome P450) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.